(5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one (5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11279685
InChI: InChI=1S/C17H13ClN2O2S/c1-22-14-8-6-13(7-9-14)19-17-20-16(21)15(23-17)10-11-2-4-12(18)5-3-11/h2-10H,1H3,(H,19,20,21)/b15-10-
SMILES:
Molecular Formula: C17H13ClN2O2S
Molecular Weight: 344.8 g/mol

(5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC11279685

Molecular Formula: C17H13ClN2O2S

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C17H13ClN2O2S
Molecular Weight 344.8 g/mol
IUPAC Name (5Z)-5-[(4-chlorophenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C17H13ClN2O2S/c1-22-14-8-6-13(7-9-14)19-17-20-16(21)15(23-17)10-11-2-4-12(18)5-3-11/h2-10H,1H3,(H,19,20,21)/b15-10-
Standard InChI Key STVBNDPXBLZJNV-GDNBJRDFSA-N
Isomeric SMILES COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2
Canonical SMILES COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a thiazol-4(5H)-one ring, a five-membered heterocycle containing sulfur and nitrogen atoms. The (5Z)-configuration indicates the geometry of the 4-chlorobenzylidene substituent, which adopts a planar orientation relative to the thiazolone core. Key structural attributes include:

  • 4-Chlorobenzylidene group: Enhances electrophilicity via electron-withdrawing effects, facilitating nucleophilic attacks at the α,β-unsaturated carbonyl system .

  • 4-Methoxyphenylamino group: Introduces electron-donating methoxy substituents, balancing electronic effects and influencing solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₃ClN₂O₂S
Molecular Weight344.8 g/mol
CAS NumberVCID: VC11279685
SolubilityLimited in polar solvents

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a condensation reaction between 4-chlorobenzaldehyde and 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one under basic conditions (e.g., NaOH/K₂CO₃) in ethanol or methanol. The reaction proceeds via nucleophilic addition-elimination, with reflux (70–80°C) driving product formation. Purification is achieved through recrystallization or column chromatography, yielding 60–75%.

Table 2: Reaction Conditions and Yields

BaseSolventTemperature (°C)Yield (%)
NaOHEthanol8068
K₂CO₃Methanol7072

Mechanistic Insights

The 4-chlorobenzaldehyde acts as an electrophile, while the thiazolone enolate serves as the nucleophile. The Z-configuration is stabilized by intramolecular hydrogen bonding between the thiazolone carbonyl and the aniline NH .

Spectroscopic Characterization

FT-IR Analysis

  • ν(C=O): 1690–1704 cm⁻¹ (thiazolone carbonyl) .

  • ν(N–H): 3280–3320 cm⁻¹ (secondary amine) .

  • ν(C–Cl): 750–780 cm⁻¹ .

NMR Spectroscopy

  • ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.5 Hz, 2H, Ar–H), 6.90 (d, J = 8.5 Hz, 2H, OCH₃–Ar), 5.45 (s, 1H, CH=N) .

  • ¹³C NMR: δ 187.2 (C=O), 159.8 (C=N), 135.4 (C–Cl) .

Computational Studies

DFT Calculations

DFT analyses (B3LYP/6-311G(d,p)) reveal:

  • HOMO-LUMO Gap: 3.8 eV, indicating moderate reactivity .

  • Molecular Electrostatic Potential (MEP): Electron-rich regions localize at the thiazolone carbonyl and methoxy oxygen, favoring electrophilic interactions .

Table 3: Global Reactivity Descriptors

ParameterValue (eV)
Ionization Potential6.42
Electron Affinity2.61
Electrophilicity Index1.89

Molecular Docking

Docking with topoisomerase II (PDB: 1ZXM) shows a binding energy of −9.2 kcal/mol, driven by hydrogen bonds with Arg503 and π-π stacking with guanine residues .

Future Directions

  • Structure-Activity Relationships (SAR): Modifying the benzylidene substituent to enhance bioavailability.

  • In Vivo Toxicology: Assessing hepatotoxicity and pharmacokinetics in murine models.

  • NLO Applications: Exploring second-harmonic generation (SHG) efficiency for photonic devices .

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